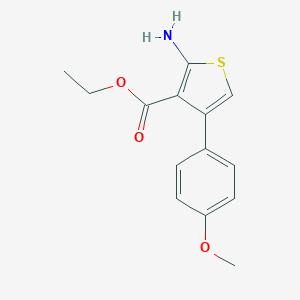

Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate

Übersicht

Beschreibung

MFCD01917484, auch bekannt als Ethyl-2-amino-4-(4-methoxyphenyl)-3-thiophencarboxylat, ist ein Derivat von Thiophen. Diese Verbindung besitzt eine Vielzahl von Eigenschaften, darunter die Fähigkeit, als Ligand, Katalysator und Photosensibilisator zu wirken. Es wurde als Modellverbindung für biochemische und physiologische Studien sowie für die Entdeckung und Entwicklung von Medikamenten verwendet .

Vorbereitungsmethoden

Die Synthese von Ethyl-2-amino-4-(4-methoxyphenyl)-3-thiophencarboxylat umfasst mehrere Schritte. Der Syntheseweg beinhaltet typischerweise die Reaktion von 4-Methoxybenzaldehyd mit Ethylcyanoacetat in Gegenwart von Ammoniumacetat, um die Zwischenverbindung zu bilden. Diese Zwischenverbindung wird dann mit elementarem Schwefel zur Cyclisierung gebracht, um das gewünschte Thiophenderivat zu erhalten . Industrielle Produktionsmethoden können ähnliche Schritte umfassen, sind jedoch für die großtechnische Produktion optimiert, um höhere Ausbeuten und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Ethyl-2-amino-4-(4-methoxyphenyl)-3-thiophencarboxylat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen, insbesondere an der Aminogruppe, mit Reagenzien wie Alkylhalogeniden oder Acylchloriden eingehen.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C14H15NO3S

- Molecular Weight : Approximately 273.34 g/mol

- Key Functional Groups : Amino group, methoxy group, carboxylate group

The presence of a methoxy group enhances the compound's solubility and bioavailability, making it a suitable candidate for various biological applications.

Chemistry

Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate serves as a ligand in coordination chemistry and as a catalyst in various organic reactions. It can form coordination complexes with metal ions, which are crucial for many catalytic processes. Its ability to undergo oxidation and reduction reactions further enhances its utility in synthetic chemistry.

Biology

The compound is utilized as a model for studying biochemical and physiological processes. Its interactions with biological molecules help elucidate mechanisms of action relevant to cellular functions.

Medicine

In the field of drug discovery and development, this compound has shown potential therapeutic properties:

- Anticancer Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies indicated that it induced apoptosis in MCF-7 breast cancer cells with an IC50 value ranging from 23.2 to 95.9 µM. In vivo studies on xenograft mouse models revealed a tumor mass reduction of 26.6% .

- Antimicrobial Properties : this compound exhibits antimicrobial activity against both gram-positive and gram-negative bacteria. Research has shown that nanoparticles coated with this compound demonstrate strong antibacterial effects against Staphylococcus aureus and Escherichia coli.

Apoptosis-Inducing Agents

Research has identified this compound as a scaffold for developing new apoptosis-inducing agents for breast cancer therapy. Its ability to induce cell death in cancer cells presents promising avenues for further drug development.

NCI Cancer Cell Line Panel Evaluation

The compound was evaluated in the NCI-60 cancer cell line panel, demonstrating potent antiproliferative effects across multiple cancer types, including leukemia and melanoma, with a GI50 value of approximately 10 nM.

Wirkmechanismus

The mechanism of action of Ethyl 2-amino-4-(4-methoxyphenyl)-3-thiophenecarboxylate involves its interaction with specific molecular targets. As a ligand, it can bind to metal ions and form coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The compound’s photosensitizing properties allow it to generate reactive oxygen species upon exposure to light, which can induce cell damage and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Ethyl-2-amino-4-(4-methoxyphenyl)-3-thiophencarboxylat ist einzigartig aufgrund seiner Kombination von Eigenschaften als Ligand, Katalysator und Photosensibilisator. Zu den ähnlichen Verbindungen gehören:

Ethyl-2-amino-3-thiophencarboxylat: Fehlt die Methoxyphenylgruppe, was sich auf seine Reaktivität und Anwendungen auswirken kann.

4-Methoxyphenylthiophen: Besitzt nicht die Amino- und Carboxylgruppen, was sein Potenzial für die Koordinationschemie einschränkt.

2-Amino-4-(4-methoxyphenyl)thiophen: Ähnliche Struktur, aber ohne die Ethylestergruppe, die seine Löslichkeit und Reaktivität beeinflussen kann

Diese Vergleiche unterstreichen die einzigartigen strukturellen Merkmale und vielseitigen Anwendungen von Ethyl-2-amino-4-(4-methoxyphenyl)-3-thiophencarboxylat.

Biologische Aktivität

Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate (EMPTC) is a thiophene derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

EMPTC is characterized by the following molecular formula:

- Molecular Formula : C14H15NO3S

- Molecular Weight : Approximately 273.34 g/mol

The presence of a methoxy group enhances the compound's solubility and bioavailability, making it a suitable candidate for various biological applications.

The biological activity of EMPTC can be attributed to several mechanisms:

- Ligand Binding : EMPTC acts as a ligand that can bind to metal ions, forming coordination complexes that participate in biochemical pathways influencing cellular processes.

- Photosensitization : The compound exhibits photosensitizing properties, generating reactive oxygen species (ROS) upon light exposure. This mechanism is crucial for inducing apoptosis in cancer cells.

- Microtubule Depolymerization : EMPTC has been shown to disrupt microtubule dynamics, which is essential for cell division and proliferation. This activity contributes to its antiproliferative effects against cancer cell lines .

Anticancer Activity

EMPTC has demonstrated significant anticancer properties across various studies:

- In Vitro Studies : In a study assessing the cytotoxicity of EMPTC against MCF-7 breast cancer cells, it induced apoptosis with a notable reduction in cell viability (26.86% at IC50 values ranging from 23.2 to 95.9 µM) .

- In Vivo Studies : In xenograft mouse models, treatment with EMPTC resulted in a substantial decrease in tumor mass (26.6% reduction), indicating its potential as an effective anticancer agent .

Antimicrobial Activity

EMPTC also exhibits antimicrobial properties:

- Mechanism : The compound alters membrane integrity and inhibits critical enzymatic functions within microbial cells, leading to bactericidal effects against both gram-positive and gram-negative bacteria.

- Research Findings : Studies have shown that EMPTC-coated nanoparticles possess strong antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential for use in treating infections .

Comparative Analysis with Related Compounds

To understand the unique properties of EMPTC, it is beneficial to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Properties |

|---|---|---|

| This compound | C14H15NO3S | Enhanced solubility due to methoxy group |

| Ethyl 2-amino-4-(phenyl)thiophene-3-carboxylate | C13H13NO2S | Lacks hydroxyl functionality, affecting reactivity |

| Ethyl 2-amino-4-(3-hydroxyphenyl)thiophene-3-carboxylate | C13H13NO3S | Different positioning of hydroxyl group influencing activity |

This table illustrates how variations in functional groups can significantly impact the biological behavior of thiophene derivatives.

Case Studies and Research Findings

- Apoptosis-Inducing Agents : Research has identified EMPTC as a scaffold for developing new apoptosis-inducing agents for breast cancer therapy. The compound's ability to induce cell death in cancer cells makes it a promising candidate for further drug development .

- NCI Cancer Cell Line Panel Evaluation : EMPTC was evaluated in the NCI-60 cancer cell line panel, demonstrating potent antiproliferative effects with a GI50 value of ~10 nM across multiple cancer types, including leukemia and melanoma .

Eigenschaften

IUPAC Name |

ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-3-18-14(16)12-11(8-19-13(12)15)9-4-6-10(17-2)7-5-9/h4-8H,3,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOUKGJUHCKVDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352483 | |

| Record name | ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15854-11-2 | |

| Record name | ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.